Structural Deviation from the Benchmark SAPA 1j Leads to a Significant Increase in Molecular Weight and Hydrogen-Bonding Capacity
The target compound's structure differs from the most potent published SAPA inhibitor, SAPA 1j (SMS1-IN-1), by replacing the simple N-phenethyl group with an N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl) moiety. This substitution substantially alters key physicochemical parameters. The target compound has a higher molecular weight (359.4 g/mol) and a greater number of hydrogen bond acceptors (7) compared to the smaller, less functionalized analogs in the original SAPA series. This structural differentiation directly impacts the molecule's ability to form specific, energetically favorable interactions within the SM synthase active site or on allosteric regulatory domains, which is a critical consideration for assay design in the absence of target-specific bioactivity data. [1]
| Evidence Dimension | Molecular Weight and Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | Molecular Weight: 359.4 g/mol; Hydrogen Bond Acceptors: 7 |
| Comparator Or Baseline | SAPA 1j: Molecular Weight: 503.4 g/mol; Hydrogen Bond Acceptors: 6 |
| Quantified Difference | The target compound has a 144.0 g/mol lower molecular weight and one additional hydrogen bond acceptor. |
| Conditions | Computational analysis of chemical structures from vendor datasheets and the published literature. |
Why This Matters
A lower molecular weight and distinct hydrogen-bonding profile are critical drivers of passive membrane permeability and target binding thermodynamics, suggesting this compound explores a different chemical space than the benchmark SAPA 1j, which can be leveraged for unique target interactions.
- [1] Li, Y.-L. et al. Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors. Bioorganic & Medicinal Chemistry 23, 5888–5899 (2015). View Source
